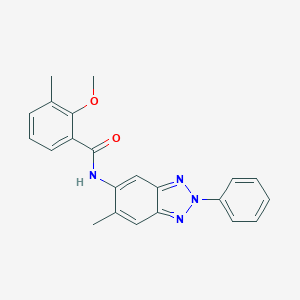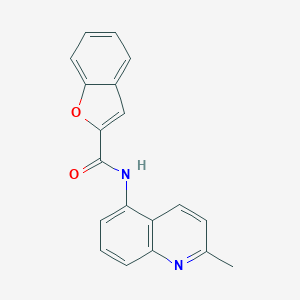
2,4-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound with potential applications in scientific research. It is a benzamide derivative that is structurally similar to other compounds used in research, such as benzothiadiazole and benzamide. This compound has been studied for its potential as a tool for investigating biochemical and physiological processes, as well as for its potential therapeutic applications.
作用机制
The mechanism of action of 2,4-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of protein kinase C and phosphodiesterase. This inhibition can lead to changes in cellular signaling pathways and physiological processes, such as cell growth and differentiation, immune function, and neurotransmitter release.
Biochemical and physiological effects:
The biochemical and physiological effects of 2,4-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide depend on the specific processes and pathways that are affected by its inhibition of protein kinase C and phosphodiesterase. Some potential effects include changes in cell growth and differentiation, immune function, and neurotransmitter release. These effects can be studied in vitro using cell culture models, as well as in vivo using animal models.
实验室实验的优点和局限性
One advantage of using 2,4-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its specificity for certain enzymes, such as protein kinase C and phosphodiesterase. This specificity allows for targeted investigation of specific pathways and processes. However, one limitation is that its effects may be context-dependent and may vary depending on the specific cell type or tissue being studied.
未来方向
There are several potential future directions for research involving 2,4-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another area of interest is its potential as a tool for investigating the role of protein kinase C and phosphodiesterase in various physiological processes. Additionally, further research is needed to fully understand the context-dependent effects of this compound and its potential limitations in certain experimental systems.
合成方法
The synthesis of 2,4-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves several steps. The starting material is 2,4-dimethoxybenzaldehyde, which is reacted with 2-amino-5-methylbenzenethiol to form the corresponding benzothiadiazole derivative. This is then reacted with phosgene to form the acid chloride, which is then reacted with the appropriate amine to form the final benzamide derivative.
科学研究应用
2,4-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has potential applications in scientific research, particularly in the areas of biochemistry and physiology. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. This inhibition can lead to changes in cellular signaling pathways and physiological processes, making it a useful tool for investigating these processes.
属性
分子式 |
C16H15N3O3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
2,4-dimethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C16H15N3O3S/c1-9-4-7-12-15(19-23-18-12)14(9)17-16(20)11-6-5-10(21-2)8-13(11)22-3/h4-8H,1-3H3,(H,17,20) |
InChI 键 |
HGMYPIWTDKFSQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=C(C=C3)OC)OC |
规范 SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)




![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)